N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is an ethanediamide (oxalamide) derivative characterized by a central ethanediamide backbone substituted with two distinct moieties:
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-17-10-6-9-16(13-17)18(26-2)14-22-20(24)19(23)21-12-11-15-7-4-3-5-8-15/h6-7,9-10,13,18H,3-5,8,11-12,14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMFGVZJXIPMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCCC2=CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. One common method includes the reaction of cyclohexene with ethylamine to form the intermediate compound, which is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethanediamide derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally analogous compounds from the literature:
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Key Findings :
Backbone Flexibility vs. The cyclohexenylethyl group in the target compound introduces flexibility, which may improve binding to hydrophobic pockets in proteins .
Substituent Impact on Solubility :
- Methoxy groups (e.g., 3-methoxyphenyl in ) increase polarity and water solubility, whereas cyclohexenyl or indole moieties () enhance lipid solubility.
- Sulfonyl and fluorophenyl groups () improve metabolic stability but may reduce aqueous solubility.
Synthetic Complexity :
- Compounds with heterocyclic moieties (e.g., thiazolo-triazole in ) require multi-step syntheses involving catalysts like Pd/C or LiAlH4 (), whereas simpler acetamides () are synthesized via direct acylation.
Biological Relevance :
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H24N4O2
- Molecular Weight : 304.394 g/mol
- IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3-methoxyphenyl)ethyl]ethanediamide
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The presence of the cyclohexene moiety suggests potential interactions with neurotransmitter systems, while the methoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration.
Key Mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).
- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related disorders.
- Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise in reducing inflammation, suggesting a potential pathway for therapeutic applications.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| 1 | HeLa | 10 µM | Inhibition of cell proliferation |
| 2 | MCF-7 | 5 µM | Induction of apoptosis |
| 3 | RAW 264.7 | 20 µM | Reduction in NO production |
Case Study 1: Antitumor Activity
A recent study explored the antitumor effects of this compound on xenograft models. Mice treated with the compound showed a significant reduction in tumor growth compared to controls, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on neuroprotection in models of neurodegeneration. The compound demonstrated the ability to preserve neuronal integrity and function, indicating its potential utility in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
